Geranylgeraniol

説明

This compound has been reported in Pellia epiphylla, Ectatomma ruidum, and other organisms with data available.

RN given refers to cpd without isomeric designation; activates platelets via stimulation of phospholipase A2; structure given in first source

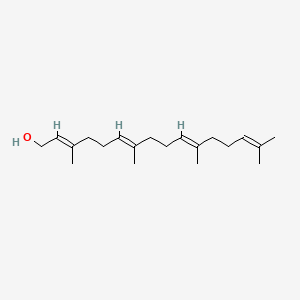

Structure

3D Structure

特性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Terpenoid Synthesis: An In-Depth Technical Guide to the Geranylgeraniol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, and its phosphorylated form, geranylgeranyl pyrophosphate (GGPP), represent a critical branching point in the vast and complex network of terpenoid biosynthesis in plants. These molecules serve as essential precursors for a myriad of compounds vital for plant growth, development, and interaction with the environment. This technical guide provides a comprehensive overview of the core GGOH biosynthesis pathway, detailing the enzymatic steps, subcellular compartmentalization, regulatory mechanisms, and key experimental methodologies for its study.

The Biosynthetic Blueprint: From Simple Sugars to a C20 Precursor

The journey to GGOH begins with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, this is accomplished through two distinct and spatially separated pathways: the mevalonate (MVA) pathway, located in the cytosol, and the methylerythri-tol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2][3] While there is evidence of some crosstalk between these two pathways, the MEP pathway is the primary source of IPP and DMAPP for GGPP synthesis within the plastids, where many essential GGPP-derived compounds are produced.[4][5]

The synthesis of GGPP is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), a prenyltransferase that sequentially condenses three molecules of IPP with one molecule of DMAPP.[6][7] This process involves the formation of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) as intermediates. The final product, GGPP, stands at a pivotal metabolic node, directing carbon flux towards the biosynthesis of a diverse array of compounds, including:

-

Carotenoids: Essential for photosynthesis and photoprotection.

-

Chlorophylls: The primary photosynthetic pigments.

-

Gibberellins: Phytohormones that regulate various developmental processes.

-

Diterpenoids: A large class of secondary metabolites with diverse ecological functions.

-

Tocopherols (Vitamin E): Important antioxidants.

-

Phylloquinone (Vitamin K1): A key component of the photosynthetic electron transport chain.

The dephosphorylation of GGPP by phosphatases yields this compound.

Data Presentation: Quantitative Insights into the Pathway

The concentration of GGOH and its precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize available quantitative data on the key precursors of GGOH in plants.

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| GGPP | Solanum lycopersicum (Tomato) | Ripe Fruit (pericarp) | ~1.5 nmol/g dry weight | [1] |

| Solanum lycopersicum (Tomato) | Green Fruit (pericarp) | ~0.5 nmol/g dry weight | [1] | |

| IPP | Arabidopsis thaliana | Seedlings | ~1.5 pmol/mg fresh weight | [2] |

| DMAPP | Arabidopsis thaliana | Seedlings | ~0.5 pmol/mg fresh weight | [2] |

Table 1: Concentration of Geranylgeranyl Pyrophosphate (GGPP) and its Precursors in Plant Tissues.

The kinetic properties of GGPPS isoforms are crucial for understanding the regulation of GGPP synthesis.

| Enzyme | Plant Species | Substrate | Km (µM) | Reference |

| SlGGPPS1 | Solanum lycopersicum (Tomato) | IPP | 2.5 | [8] |

| FPP | 1.8 | [8] | ||

| SlGGPPS2 | Solanum lycopersicum (Tomato) | IPP | 3.1 | [8] |

| FPP | 2.2 | [8] | ||

| SlGGPPS3 | Solanum lycopersicum (Tomato) | IPP | 2.8 | [8] |

| FPP | 1.9 | [8] | ||

| RcG/FPPS1 | Rosa chinensis (Rose) | IPP (with DMAPP) | 0.44 | [9] |

Table 2: Kinetic Parameters of Plant Geranylgeranyl Pyrophosphate Synthase (GGPPS) Isoforms.

Experimental Protocols: Methodologies for Pathway Elucidation

Geranylgeranyl Pyrophosphate Synthase (GGPPS) Activity Assay

A spectrophotometric assay can be used to determine the kinetic parameters of purified GGPPS.[3][6] This method relies on the quantification of pyrophosphate (PPi) released during the condensation reactions.

Principle: The assay couples the release of PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, IPP, and FPP (or DMAPP and IPP for the complete reaction).

-

Enzyme Addition: Initiate the reaction by adding the purified GGPPS enzyme.

-

Coupling Enzymes: Include coupling enzymes in the reaction mixture: inorganic pyrophosphatase to hydrolyze PPi to phosphate, and a phosphate-detecting system (e.g., EnzChek Phosphate Assay Kit) that links phosphate production to a colorimetric or fluorometric readout. A common coupled enzyme system involves pyruvate kinase and lactate dehydrogenase, where the consumption of phosphoenolpyruvate is coupled to the oxidation of NADH.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound and its Precursors

The quantification of GGOH, GGPP, IPP, and DMAPP in plant tissues is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Protocol for GGPP Quantification in Tomato Fruit: [1]

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a mixture of isopropanol and ethyl acetate.

-

Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify the prenyl pyrophosphates.

-

LC-MS/MS Analysis: Analyze the purified extract using a C18 reversed-phase column with a gradient of ammonium acetate in water and acetonitrile. Use multiple reaction monitoring (MRM) mode for detection and quantification, with specific precursor-product ion transitions for GGPP.

-

Quantification: Use an external calibration curve with authentic GGPP standards to quantify the amount of GGPP in the sample.

Protocol for IPP and DMAPP Quantification in Plant Extracts: [2]

-

Extraction: Extract finely ground plant tissue with a methanol/water solution.

-

Enrichment: Enrich the extracts for IPP and DMAPP using an anion exchanger.

-

Chromatographic Separation: Separate IPP and DMAPP using a β-cyclodextrin column.

-

LC-MS/MS Analysis: Quantify IPP and DMAPP using LC-MS/MS in MRM mode.

-

Quantification: Use a dilution series of authentic standards to determine the absolute quantities.

Subcellular Localization of GGPPS

The subcellular localization of GGPPS isoforms can be determined using green fluorescent protein (GFP) fusion and confocal microscopy.

Protocol:

-

Vector Construction: Fuse the coding sequence of the GGPPS isoform in frame with the GFP coding sequence in a plant expression vector.

-

Transient Expression: Introduce the GGPPS-GFP fusion construct into plant cells (e.g., Nicotiana benthamiana leaves or protoplasts) via Agrobacterium-mediated infiltration or polyethylene glycol (PEG)-mediated transformation.

-

Confocal Microscopy: Observe the fluorescence of the GFP fusion protein using a confocal laser scanning microscope.

-

Co-localization: To confirm the localization, co-express the GGPPS-GFP fusion with a known organelle marker protein fused to a different fluorescent protein (e.g., a red fluorescent protein targeted to mitochondria or plastids).

Mandatory Visualizations: Diagrams of Pathways and Workflows

Caption: The this compound Biosynthesis Pathway in Plants.

Caption: Simplified Light Regulation of the MEP Pathway.

Caption: Experimental Workflow for GGPPS Analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a central process in plant metabolism, providing the building blocks for a vast array of essential compounds. Understanding the intricate regulation of this pathway, from the upstream supply of IPP and DMAPP to the channeling of GGPP into specific downstream branches, is crucial for both fundamental plant science and applied biotechnology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the functional diversity of GGPPS isoforms, dissect the regulatory networks that control GGOH and GGPP production, and ultimately, engineer plants for enhanced production of valuable terpenoid-derived products for applications in medicine, nutrition, and industry. Future research will likely focus on elucidating the complex protein-protein interaction networks that govern metabolic channeling at the GGPP node and on applying synthetic biology approaches to rewire terpenoid biosynthesis for the production of novel, high-value compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Several geranylgeranyl diphosphate synthase isoforms supply metabolic substrates for carotenoid biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Geranylgeraniol in the intricate Regulation of the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Geranylgeraniol (GGOH) in the regulation of the mevalonate pathway. GGOH, a 20-carbon isoprenoid alcohol, is a critical intermediate in this essential metabolic cascade that is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. This document details the molecular mechanisms through which GGOH exerts its regulatory effects, presents quantitative data from key studies, outlines experimental protocols for investigating these processes, and provides visual representations of the involved signaling pathways.

Core Concepts: this compound and the Mevalonate Pathway

The mevalonate pathway is a highly regulated metabolic route that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon units serve as the fundamental building blocks for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, dolichol, coenzyme Q10, and prenyl groups for protein modification[1][2][3].

This compound is synthesized from mevalonate and is subsequently phosphorylated to geranylgeranyl pyrophosphate (GGPP). GGPP is the substrate for protein geranylgeranylation, a post-translational modification where the geranylgeranyl moiety is covalently attached to cysteine residues of specific proteins, such as small GTPases of the Rho, Rac, and Rab families[4][5]. This modification is crucial for the proper membrane localization and function of these signaling proteins[6][7].

Regulation of HMG-CoA Reductase Degradation: A Key Role for this compound

The rate-limiting step of the mevalonate pathway is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR)[8][9]. The activity of HMGCR is tightly controlled through multiple feedback mechanisms, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs) and regulated degradation of the HMGCR protein itself[8][9][10].

This compound plays a crucial, non-sterol-mediated role in the degradation of HMGCR. This process is orchestrated through a sophisticated interplay with the protein UbiA prenyltransferase domain-containing protein 1 (UBIAD1)[2][8][11][12].

-

In the presence of sterols , UBIAD1 binds to HMGCR, shielding it from proteasomal degradation[2][8][11]. This protective interaction allows for the continued synthesis of non-sterol isoprenoids even when cholesterol levels are high.

-

This compound acts as a key signaling molecule that promotes the degradation of HMGCR . It achieves this by inhibiting the binding of UBIAD1 to HMGCR[2][8]. This dissociation exposes HMGCR to the cellular degradation machinery.

-

The release of UBIAD1 from HMGCR, triggered by GGOH, also facilitates the transport of UBIAD1 from the endoplasmic reticulum (ER) to the Golgi apparatus[2][11].

This regulatory loop ensures a balanced production of both sterol and non-sterol products of the mevalonate pathway. When non-sterol isoprenoids like GGPP are sufficient, the GGOH-mediated mechanism enhances the degradation of HMGCR to prevent excessive synthesis.

Quantitative Data on the Effects of this compound

The regulatory effects of this compound on the mevalonate pathway have been quantified in numerous studies. The following tables summarize key findings on its ability to rescue statin-induced effects and modulate cellular processes.

Table 1: Rescue of Statin-Induced Cytotoxicity by this compound

| Cell Line | Statin (Concentration) | Effect Measured | GGOH Concentration | % Rescue/Reversal of Effect | Reference |

| C2C12 Myoblasts | Atorvastatin (IC50: 76 µM) | Cell Viability | 10 µM | Full reversal | [8] |

| C2C12 Myoblasts | Simvastatin (IC50: 87 µM) | Cell Viability | 10 µM | Full reversal | [8] |

| Daoy (neuronal cell line) | Simvastatin | Apoptosis (% Annexin V positive cells) | - | From 48.86% to 21.17% | |

| THP-1 (monocytic cells) | Mevastatin (10 µM) | Cell Proliferation | 10 µM | Complete reversal | [11] |

| DU145 (prostate carcinoma) | - | Cell Viability (IC50 of GGOH) | 80 ± 18 µM | - |

Table 2: Effect of this compound on Protein Prenylation and Downstream Signaling

| Cell Line | Treatment | Protein/Process Measured | GGOH Concentration | Observed Effect | Reference |

| C2C12 Myoblasts | Atorvastatin | Prenylated RAP1 | 10 µM | Restoration of prenylated RAP1 levels | [8] |

| THP-1 | Mevastatin (10 µM) | RhoA activity (GTP-bound) | 10 µM | Restoration to control levels | |

| THP-1 | Mevastatin (10 µM) | Rac activity (GTP-bound) | 10 µM | Restoration to control levels |

Table 3: this compound's Impact on Mitochondrial Function Following Statin Treatment

| Cell Line | Statin | Mitochondrial Parameter | GGOH Concentration | Effect | Reference |

| THP-1 | Mevastatin (10 µM) | Mitochondrial electron transport | 10 µM | Complete reversal of inhibition | [11] |

| Daoy | Simvastatin | Mitochondrial Membrane Potential (MMP) | - | Restored to control levels |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and mevalonate pathway regulation.

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring HMGCR activity by monitoring the decrease in NADPH absorbance.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

NADPH

-

HMG-CoA

-

Cell or tissue lysates containing HMGCR

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.

-

Reaction Mix Preparation: Prepare a master mix containing the HMG-CoA Reductase Assay Buffer and NADPH.

-

Assay: a. Add the reaction mix to the wells of the 96-well plate. b. Add the cell lysate to the wells. c. To initiate the reaction, add HMG-CoA to each well. d. Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 1-2 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) per minute. The activity of HMGCR is proportional to this rate and can be normalized to the protein concentration of the lysate.

Quantification of Geranylgeranyl Pyrophosphate (GGPP) Levels

This method is based on the enzymatic conjugation of GGPP to a fluorescently labeled peptide followed by HPLC analysis.

Materials:

-

Cell or tissue samples

-

Extraction buffer (e.g., a mixture of organic solvents like butanol/water)

-

Recombinant Geranylgeranyltransferase I (GGTase-I)

-

Dansylated peptide substrate for GGTase-I (e.g., Dansyl-GCVLL)

-

HPLC system with a fluorescence detector

Procedure:

-

Extraction of Isoprenoids: Homogenize cells or tissues in the extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the isoprenoids.

-

Enzymatic Reaction: a. Incubate the extracted isoprenoids with GGTase-I and the dansylated peptide substrate. This reaction specifically transfers the geranylgeranyl group from GGPP to the peptide.

-

HPLC Analysis: a. Separate the reaction products using reverse-phase HPLC. b. Detect the fluorescently labeled geranylgeranylated peptide using a fluorescence detector.

-

Quantification: Generate a standard curve using known concentrations of GGPP to quantify the amount of GGPP in the samples.

Immunoblotting for Prenylated Proteins (e.g., Rap1A)

This protocol allows for the detection of changes in protein prenylation status, which is often observed as a shift in electrophoretic mobility.

Materials:

-

Cell lysates

-

SDS-PAGE gels (e.g., 12-15% acrylamide for small GTPases)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the protein of interest (e.g., anti-Rap1A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE. The unprenylated form of the protein will migrate slower than the prenylated form.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry can be used to quantify the relative amounts of the prenylated and unprenylated forms.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with the compounds of interest (e.g., statins with or without GGOH) for the desired duration.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Rac Downregulates Rho Activity: Reciprocal Balance between Both Gtpases Determines Cellular Morphology and Migratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound prevents statin-induced skeletal muscle fatigue without causing adverse effects in cardiac or vascular smooth muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase-based HMG-CoA reductase degradation assay for activity and selectivity profiling of oxy(lano)sterols. | Sigma-Aldrich [merckmillipore.com]

- 6. This compound Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol-induced degradation of HMG CoA reductase depends on interplay of two Insigs and two ubiquitin ligases, gp78 and Trc8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

- 12. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Geranylgeraniol: A Technical Guide to Natural Sources, Extraction, and Biological Significance for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Geranylgeraniol (GG), a naturally occurring isoprenoid alcohol critical to numerous biological processes. The document details its primary natural sources, comprehensive extraction and purification methodologies, and its role in key cellular signaling pathways. This information is intended to serve as a foundational resource for researchers exploring the therapeutic and biotechnological potential of GG.

Introduction to this compound (GG)

This compound (C₂₀H₃₄O) is a diterpenoid alcohol synthesized in both plants and animals. In humans, it is a key intermediate in the mevalonate pathway, the same metabolic route responsible for producing cholesterol, Coenzyme Q10 (CoQ10), and Vitamin K2.[1][2][3] Its activated form, geranylgeranyl pyrophosphate (GGPP), is essential for the post-translational modification of proteins—a process called geranylgeranylation—which anchors proteins to cell membranes, facilitating their involvement in critical signaling cascades.[4][5] GG's role extends to being a precursor for vital molecules like carotenoids, certain vitamins, and chlorophyll in plants.[6] Due to its fundamental role in cellular health, energy production, and hormone regulation, GG is a compound of significant interest in drug development and nutritional science.[1][7]

The Mevalonate Pathway and GG's Biological Role

GG is endogenously synthesized via the mevalonate pathway. This pathway is central to cellular metabolism, and its disruption by aging or pharmaceuticals like statins and bisphosphonates can lead to a decline in GG levels.[2] This depletion can impair the synthesis of downstream molecules crucial for health, such as CoQ10, Vitamin K2 (specifically the MK-4 form), and steroid hormones like testosterone.[1][2]

The diagram below illustrates the position of GG within the mevalonate pathway, highlighting the points of inhibition by common drugs and the essential molecules derived from GG.

Caption: The Mevalonate Pathway showing this compound (GGOH) synthesis.

Natural Sources of this compound

While GG is produced endogenously, it is also found in various natural sources, though often in small quantities.[8] Obtaining sufficient amounts from diet alone can be challenging.[1] The seeds of the annatto tree (Bixa orellana) are recognized as the most concentrated natural source of GG.[1][9][10]

| Natural Source | Plant/Organism | Typical Form/Matrix | Reported GG Concentration | Reference(s) |

| Annatto Seeds | Bixa orellana | Seeds, Seed Oil | Richest Source , ~1% of dry seeds | [1][9][11][12] |

| Linseed (Flax) Oil | Linum usitatissimum | Unsaponifiable fraction of oil | Isolated and identified | [1][2][13][14] |

| Olive Oil | Olea europaea | Oil | Present in small amounts | [1][2][8][13] |

| Sunflower Oil | Helianthus annuus | Oil | Present in small amounts | [1][2][3][13] |

| Soybean Oil | Glycine max | Oil | Present | [1][8] |

| Select Medicinal Herbs | Pterodon pubescens Benth | Seeds | Contributes to medicinal properties | [13] |

| Whole Grains | Oryza sativa (brown rice), etc. | Grains | Present | [3] |

| Fatty Fish | Salmon, Mackerel, Sardines | Tissue | Present | [3] |

Extraction and Purification Methodologies

The extraction of GG from natural matrices is a critical first step for research. The choice of method depends on the source material, desired purity, yield, and scale. Annatto seeds (Bixa orellana) are the most common starting material for obtaining high quantities of GG.[11]

The general workflow for GG extraction and analysis is outlined below.

Caption: General experimental workflow for this compound extraction.

Comparison of Extraction Techniques

Different extraction techniques offer trade-offs between efficiency, speed, solvent use, and yield. A study comparing methods for extracting GG from Bixa orellana provides valuable quantitative data.[11]

| Extraction Method | Solvent(s) | Key Parameters | Oil Yield (%) | GGOH Conc. (mg/mL) | Advantages | Disadvantages | Reference |

| Soxhlet Extraction | Hexane, Acetone, Ethyl Acetate | Continuous hot extraction | 1.35 - 2.01 | 0.250 (Hexane) | High efficiency, ideal for large scale | Time-consuming, large solvent volume | [11] |

| Ultrasound-Assisted | Acetone, Hexane, Ethyl Acetate | 60g seeds in 200mL solvent | 1.39 - 1.98 | 0.198 (Acetone) | Fast, efficient, comparable yields to Soxhlet | Requires specific equipment | [11] |

| Hydrodistillation | Water (Solvent-free) | Steam distillation | 0.06 | Not specified | Sustainable, no organic solvents | Very low yield | [11] |

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies for the extraction and isolation of this compound.[11][14][15][16]

Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE) from Annatto Seeds

This method is rapid and efficient for lab-scale extraction.

-

Sample Preparation: Weigh 60.0 g of dried Bixa orellana (annatto) seeds and crush them in a porcelain mortar to increase surface area.

-

Extraction: Transfer the crushed seeds to a 500 mL Erlenmeyer flask. Add 200 mL of acetone (or hexane).

-

Sonication: Place the flask in an ultrasonic bath and sonicate for the designated time (e.g., 30-60 minutes) at a controlled temperature.

-

Filtration: Filter the mixture through filter paper to separate the seed residue from the solvent extract.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude annatto oil rich in GG.

-

Storage: Store the resulting oil at 4°C in a dark vial for subsequent purification and analysis.

Protocol 4.2.2: Large-Scale Soxhlet Extraction and Isolation

This protocol is suitable for processing larger quantities of material to obtain significant amounts of GG.

-

Sample Preparation: A larger quantity of starting material (e.g., 250 g of crushed annatto seeds or 25 kg of linseed oil for its unsaponifiable fraction) is used.

-

Extraction: Place the prepared material into a thimble in a Soxhlet apparatus. Extract continuously with hexane for several hours (e.g., 6-8 hours) until the solvent running through the siphon is colorless.

-

Solvent Removal: Distill off the bulk of the hexane using a rotary evaporator to yield the crude lipid extract.

-

Purification (Column Chromatography):

-

Prepare a chromatography column with a suitable stationary phase (e.g., alumina or silica gel).

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., petroleum ether).

-

Load the sample onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with petroleum ether and gradually adding ethyl acetate).

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing GG.

-

-

Final Isolation: Pool the GG-rich fractions and evaporate the solvent to yield purified this compound. Confirm identity and purity using analytical methods.

Analytical Characterization and Quantification

Accurate identification and quantification of GG are essential for research. Gas Chromatography (GC) is the primary analytical technique employed.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): Used for quantification of GG. The area of the GG peak is compared to that of an external or internal standard (e.g., 1-octadecanol) to determine its concentration.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for definitive identification. The mass spectrum of the eluted compound is compared with reference spectra from libraries (e.g., NIST) to confirm its chemical structure.[11][14]

Conclusion

This compound is a pivotal molecule in cellular biochemistry with significant potential for therapeutic applications, particularly in areas affected by the decline of the mevalonate pathway. While present in several plant oils, annatto (Bixa orellana) seeds stand out as the most viable natural source for large-scale extraction. Methodologies such as Soxhlet and ultrasound-assisted extraction, particularly with hexane or acetone, have proven effective for obtaining high yields of GG. Subsequent purification via column chromatography and characterization by GC-MS and GC-FID are essential steps to ensure the purity and concentration of the final compound for rigorous scientific research and drug development.

References

- 1. wellnessextract.com [wellnessextract.com]

- 2. Intro to this compound [casi.org]

- 3. wellnessextract.com [wellnessextract.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. xtendlife.com [xtendlife.com]

- 7. nbinno.com [nbinno.com]

- 8. timehealth.co.uk [timehealth.co.uk]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. The Biomedical Importance of the Missing Pathway for Farnesol and this compound Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. mdbiowellness.com [mdbiowellness.com]

- 14. researchgate.net [researchgate.net]

- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis and Production of Geranylgeraniol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, is a pivotal intermediate in the biosynthesis of vital compounds such as vitamins E and K, carotenoids, and certain pharmaceuticals.[1] Its applications in fragrance, as a precursor for drug synthesis, and its potential therapeutic properties, including inducing apoptosis in cancer cells, have driven significant interest in developing robust and sustainable production methods.[2][3] Traditional chemical synthesis often yields mixtures of isomers, whereas biological synthesis produces the pure, biologically active (E,E,E)-isomer.[2][4] This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound, focusing on metabolic engineering strategies in microbial hosts, quantitative production data, and detailed experimental protocols for key methodologies.

Biosynthetic Pathways for this compound

The enzymatic synthesis of this compound originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In industrially relevant microbes like Saccharomyces cerevisiae and Escherichia coli, these precursors are primarily synthesized via the mevalonate (MVA) pathway.

The core pathway proceeds as follows:

-

Acetyl-CoA to FPP: The MVA pathway converts Acetyl-CoA into Farnesyl pyrophosphate (FPP), a key C15 intermediate and a major branch point in isoprenoid synthesis.[5]

-

FPP to GGPP: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of one molecule of FPP with one molecule of IPP to form the C20 molecule, Geranylgeranyl pyrophosphate (GGPP).[2][4]

-

GGPP to GGOH: Endogenous or heterologously expressed phosphatases catalyze the dephosphorylation of GGPP to yield the final product, this compound (GGOH).[6][7]

Metabolic Engineering Strategies for Enhanced Production

To achieve high titers of this compound, the native metabolic pathways of host organisms must be re-engineered to direct carbon flux towards the desired product and away from competing pathways.

Engineering in Saccharomyces cerevisiae

S. cerevisiae is a well-established host for isoprenoid production. Key strategies include:

-

Upregulating the Mevalonate Pathway: Overexpression of a truncated, soluble form of HMG-CoA reductase (tHMG1), the rate-limiting enzyme of the MVA pathway, is a common and effective strategy to increase the overall precursor pool.[2][8]

-

Enhancing the GGPP Synthesis Step: Overexpression of the native GGPPS, encoded by the BTS1 gene, is crucial. To further improve efficiency and substrate channeling, BTS1 has been fused with the farnesyl diphosphate synthase gene (ERG20). This ERG20-BTS1 fusion protein directly converts precursors into GGPP, minimizing the loss of FPP to other pathways.[2][9]

-

Downregulating Competing Pathways: The primary competing pathway for the FPP precursor is sterol biosynthesis, initiated by the conversion of FPP to squalene by squalene synthase (SQS), encoded by the ERG9 gene. Downregulating the expression of ERG9 is a critical step to redirect FPP towards GGPP synthesis.

-

Improving the Final Conversion Step: Overexpression of phosphatases enhances the final conversion of GGPP to GGOH. The diacylglycerol diphosphate phosphatase (DPP1) has been shown to be effective.[2][6] Creating a fusion protein of BTS1 and DPP1 (BTS1-DPP1) further streamlines the process, directly converting FPP and IPP into GGOH.[2][6]

Engineering in Escherichia coli

E. coli is another attractive host due to its rapid growth and well-established genetic tools. While literature on high-titer this compound production is less common than for geraniol (C10), the fundamental strategies are similar.

-

Heterologous MVA Pathway: E. coli naturally uses the MEP pathway for isoprenoid synthesis. Introducing a heterologous MVA pathway is a common strategy to increase the precursor supply for high-level terpene production.[1]

-

Co-expression of GGPPS and Phosphatase: Co-expressing a geranylgeranyl diphosphate synthase (GGPPS) and a suitable prenyl diphosphate phosphatase (PDPase) is necessary to establish the GGOH production pathway.[6]

-

Process Optimization: For volatile products like terpenes, process engineering is critical. Using a two-phase fermentation system, where an organic solvent like isopropyl myristate is overlaid on the culture, can capture the product and prevent loss due to volatilization.[1]

Recent work on geranyllinalool, another C20 diterpenoid derived from GGPP, demonstrated a titer of 2.06 g/L in a 5-L fermenter, highlighting E. coli's potential as a robust chassis for C20 isoprenoid production.[2]

Quantitative Production Data

The following tables summarize reported production metrics for this compound and related diterpenoids in various engineered microbial hosts.

Table 1: this compound (GGOH) Production in Engineered Yeast

| Host Organism | Engineering Strategy Highlights | Titer (g/L) | Scale | Reference |

|---|---|---|---|---|

| S. cerevisiae | Overexpression of tHMG1, ERG20-BTS1, BTS1-DPP1 | 6.33 | 5-L Bioreactor | |

| S. cerevisiae | Increased MVA flux, utilization of isoprenol | 5.07 | 5-L Bioreactor | |

| S. cerevisiae | Multicopy integration of HMG1, BTS1-DPP1, BTS1-ERG20 | 3.31 | 10-L Fermentor | [2][8] |

| Y. lipolytica | Phosphatase expression, precursor enhancement, ERG9 downregulation | 3.35 | Shake Flask | |

| S. cerevisiae | Combinatorial design of promoters and pathways | 1.32 | 5-L Fermentor |

| S. cerevisiae | Overexpression of tHMG1, PaGGPPs-ERG20, PaGGPPs-DPP1, ERG9 downregulation | 1.22 | Shake Flask | |

Table 2: Related Diterpenoid (C20) Production in Engineered E. coli

| Product | Engineering Strategy Highlights | Titer (g/L) | Scale | Reference |

|---|---|---|---|---|

| Geranyllinalool | Isopentenol utilization pathway (IUP), synthase screening, fed-batch | 2.06 | 5-L Fermentor | [2] |

| this compound | Co-expression of GGPPS and a prenyl diphosphate phosphatase | Not Reported | Shake Flask |[6] |

Note: Specific titers for this compound in E. coli are not well-documented in peer-reviewed literature. The data for Geranyllinalool, also derived from the GGPP precursor, is presented to demonstrate the production potential of C20 diterpenoids in this host.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the development of this compound-producing microbial strains.

Protocol 1: Construction of a Yeast Expression Plasmid (pYES2-based)

This protocol describes the cloning of a gene of interest (e.g., BTS1) into the pYES2 vector for galactose-inducible expression in S. cerevisiae.

-

Gene Amplification:

-

Amplify the target gene's coding sequence from genomic DNA using PCR primers that add appropriate restriction sites (e.g., BamHI and XhoI) to the 5' and 3' ends, respectively.

-

Purify the PCR product using a commercial PCR purification kit.

-

-

Vector and Insert Digestion:

-

Digest 1-2 µg of the pYES2 plasmid and the purified PCR product separately with BamHI and XhoI restriction enzymes in the appropriate buffer at 37°C for 1-2 hours.

-

Run the digested products on a 1% agarose gel. Excise the band corresponding to the linearized vector and the gene insert.

-

Purify the DNA fragments from the gel slices using a gel extraction kit.

-

-

Ligation:

-

Set up a ligation reaction with the digested pYES2 vector and the gene insert at a molar ratio of approximately 1:3 (vector:insert).

-

Include T4 DNA ligase and its corresponding buffer. Incubate at 16°C overnight or at room temperature for 2 hours.

-

-

Transformation into E. coli :

-

Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) via heat shock.

-

Plate the transformed cells on LB agar plates containing 50-100 µg/mL ampicillin and incubate at 37°C overnight.

-

-

Screening and Verification:

-

Pick several colonies and culture them in LB broth with ampicillin.

-

Perform a miniprep to extract the plasmid DNA.

-

Verify the presence and orientation of the insert by restriction digest analysis and confirm the sequence by Sanger sequencing.

-

Protocol 2: High-Efficiency Transformation of S. cerevisiae

This protocol is based on the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method.

-

Cell Preparation:

-

Inoculate 5 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking.

-

Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (log phase).

-

Harvest cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water, centrifuge again, and discard the supernatant.

-

-

Competent Cell Preparation:

-

Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

-

Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

-

-

Transformation Mix:

-

Prepare carrier DNA by boiling a 1 mg/mL stock of salmon sperm DNA for 5 minutes and immediately chilling on ice.

-

In a new microfuge tube, combine in the following order:

-

240 µL PEG 3350 (50% w/v)

-

36 µL 1.0 M LiAc

-

25 µL boiled ssDNA (2 mg/mL)

-

50 µL of competent yeast cells mixed with 100-500 ng of plasmid DNA in a total volume of 9 µL.

-

-

Vortex the mixture thoroughly.

-

-

Heat Shock and Plating:

-

Incubate the tube at 42°C for 40 minutes.

-

Pellet the cells by centrifugation at 8000 x g for 15 seconds.

-

Remove the supernatant, resuspend the pellet in 200-500 µL of sterile water.

-

Plate the cell suspension onto appropriate synthetic complete (SC) drop-out medium (e.g., SC-Ura for a URA3 marker) to select for transformants. Incubate at 30°C for 2-4 days.

-

Protocol 3: Fed-Batch Fermentation for GGOH Production

This protocol outlines a general fed-batch process in a 5-L bioreactor for high-density culture and GGOH production.

-

Inoculum Preparation:

-

Grow a starter culture of the engineered S. cerevisiae strain in 25 mL of selective medium for 24 hours.

-

Transfer this to 250 mL of YPD medium in a baffled flask and grow for another 16-20 hours at 30°C.

-

-

Bioreactor Setup and Batch Phase:

-

Prepare the bioreactor with 2.5 L of batch medium (e.g., containing 20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone, and necessary salts).

-

Autoclave the bioreactor. Aseptically add filter-sterilized vitamins.

-

Inoculate the bioreactor with the 250 mL seed culture.

-

Run the batch phase at 30°C, pH 5.0 (controlled with NH4OH), and maintain dissolved oxygen (DO) above 30% by controlling agitation (e.g., 400-800 rpm) and aeration.

-

-

Fed-Batch Phase:

-

When the initial glucose in the batch medium is depleted (indicated by a sharp spike in DO), initiate the feed.

-

The feed medium is highly concentrated (e.g., 500 g/L glucose, 10 g/L yeast extract, plus salts and vitamins).

-

Start the feed at a low rate (e.g., 5 mL/h) and increase it exponentially for ~24 hours to promote biomass accumulation without generating excess ethanol.

-

After the initial growth phase, switch to a constant, restricted feed rate to maintain a low glucose concentration, which shifts the metabolism towards product formation.

-

If a two-phase system is used, add a sterile organic overlay (e.g., 10% v/v dodecane or isopropyl myristate) at the beginning of the production phase.

-

-

Sampling and Monitoring:

-

Take samples aseptically every 6-12 hours to measure cell density (OD600), substrate and metabolite concentrations (e.g., glucose, ethanol via HPLC), and product titer (GGOH via GC-MS).

-

Protocol 4: Quantification of this compound by GC-MS

This protocol describes the extraction and analysis of GGOH from a fermentation broth with an organic overlay.

-

Sample Preparation and Extraction:

-

Collect 1 mL of the culture broth. If an organic overlay was used, collect 1 mL of the organic phase.

-

If no overlay was used, add 1 mL of a suitable solvent (e.g., ethyl acetate or hexane) to 1 mL of the whole broth.

-

Add an internal standard (e.g., 1-eicosanol or isophytol) to a known concentration.

-

Vortex vigorously for 2 minutes to extract the GGOH into the organic phase.

-

Centrifuge at 13,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried organic phase to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL injection volume, splitless mode. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ion Source: Electron Impact (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quad Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

-

Generate a standard curve by analyzing known concentrations of a GGOH standard with the fixed internal standard concentration.

-

Quantify the GGOH concentration in the sample by comparing its peak area relative to the internal standard against the standard curve.

-

References

- 1. "Engineering Escherichia coli for high‑yield geraniol production with" by Wei Liu, Xin Xu et al. [digitalcommons.unl.edu]

- 2. Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sserc.org.uk [sserc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Membrane-bound geranylgeranyl diphosphate phosphatases: purification and characterization from Croton stellatopilosus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Engineering Escherichia coli for production of geraniol by systematic synthetic biology approaches and laboratory-evolved fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic fate and catabolism of Geranylgeraniol in vivo

An In-depth Technical Guide to the Metabolic Fate and Catabolism of Geranylgeraniol (GGOH) In Vivo

Introduction

This compound (GGOH) is a C20 acyclic diterpenoid alcohol that plays a critical role in numerous cellular processes. It is found naturally in various plants, grains, and edible oils and is also synthesized endogenously in animals through the mevalonate pathway. As a key metabolic intermediate, GGOH serves as the direct precursor to geranylgeranyl pyrophosphate (GGPP), an essential molecule for the post-translational modification of proteins, and for the biosynthesis of other vital compounds such as coenzyme Q10 (CoQ10) and vitamin K2. Understanding the metabolic fate and catabolism of GGOH is crucial for researchers in drug development and nutritional science, particularly in contexts involving statin therapy, muscle metabolism, and bone health. This guide provides a detailed overview of the known anabolic and catabolic pathways of GGOH in vivo, supported by quantitative data and experimental methodologies.

Metabolic Pathways of this compound

The metabolism of GGOH in vivo can be broadly divided into two primary routes: an anabolic pathway that activates GGOH for essential cellular functions, and a catabolic pathway that leads to its degradation and excretion.

Anabolic Pathway: Conversion to Geranylgeranyl Pyrophosphate (GGPP)

The primary anabolic fate of GGOH is its conversion to the biologically active form, geranylgeranyl pyrophosphate (GGPP). This activation occurs via a salvage pathway involving two sequential phosphorylation events. Although the specific mammalian kinases have not been fully characterized, the existence of "this compound kinase" and "geranylgeranyl phosphate kinase" activities has been demonstrated in Archaebacteria, confirming the enzymatic basis for this conversion[1].

-

First Phosphorylation: this compound (GGOH) is phosphorylated to form geranylgeranyl phosphate (GGP).

-

Second Phosphorylation: GGP is further phosphorylated to yield geranylgeranyl pyrophosphate (GGPP).

GGPP is a crucial substrate for two major downstream processes:

-

Protein Prenylation: GGPP is covalently attached to cysteine residues of numerous proteins, particularly small GTP-binding proteins like Ras, Rho, Rac, and Rap[2]. This lipid modification, known as geranylgeranylation, is essential for anchoring these proteins to cell membranes, enabling their participation in critical signal transduction pathways that regulate cell growth, differentiation, and cytoskeletal organization[2][3].

-

Biosynthesis of Other Isoprenoids: GGPP serves as a precursor for the synthesis of vital molecules, including CoQ10, which is integral to the mitochondrial electron transport chain, and the menaquinone-4 (MK-4) form of vitamin K2[4][5].

Catabolic Pathway: Oxidation to Geranylgeranoic Acid (GGA) and Subsequent Degradation

Exogenous and endogenous GGOH can undergo oxidative catabolism, primarily in the liver. This process converts the alcohol into a carboxylic acid, which can then be further broken down.

-

GGOH to Geranylgeranial (GGal): The initial step is the oxidation of GGOH to its corresponding aldehyde, geranylgeranial (GGal). This reaction is catalyzed by a putative mitochondrial GGOH oxidase. Evidence strongly suggests that Monoamine Oxidase B (MAOB) is a key enzyme in this step[6]. This oxidation is independent of NAD+ but requires molecular oxygen[7]. In addition to MAOB, cytochrome P450 enzymes, specifically CYP3A4, may also contribute to this oxidative process, potentially as a compensatory mechanism when MAOB activity is low[8].

-

GGal to Geranylgeranoic Acid (GGA): GGal is subsequently oxidized to geranylgeranoic acid (GGA). This second step is NAD+-dependent and is catalyzed by a microsomal aldehyde dehydrogenase[7][9].

Endogenous GGA has been detected in various rat tissues, with the highest concentrations found in the liver, cerebrum, and testis[7][10].

Excretion: The Fate of Geranylgeranoic Acid

While the specific urinary metabolites of GGOH have not been directly documented, studies on the closely related C20 compound, geranylgeranylacetone, provide a strong model for the subsequent catabolism of GGA. After oral administration to rats, geranylgeranylacetone was found to undergo omega-oxidation followed by successive beta-oxidation. This resulted in the urinary excretion of dicarboxylic acids with shorter chain lengths (C11, C9, and C7)[11]. It is highly probable that GGA, the primary catabolite of GGOH, follows the same degradation pathway before excretion.

This is further supported by studies on the C10 analogue, geraniol, where the primary urinary metabolites are geranic acid and further oxidized dicarboxylic acids like Hildebrandt acid[7][12].

Key Signaling Pathways and Biological Roles

GGOH and its primary metabolite, GGPP, are integral to the mevalonate pathway and influence several physiological systems.

-

The Mevalonate Pathway: This pathway synthesizes cholesterol and non-sterol isoprenoids, including GGPP. Statin drugs inhibit HMG-CoA reductase, an early and rate-limiting enzyme in this pathway. This inhibition reduces the synthesis of all downstream products, including GGPP. GGOH supplementation can bypass this inhibition and restore GGPP levels, which may help mitigate certain statin-induced side effects, such as myotoxicity, by rescuing protein geranylgeranylation[2].

-

Skeletal Muscle Homeostasis: GGOH administration has been shown to rescue denervation-induced muscle atrophy in vivo. This protective effect is mediated by the suppression of Atrogin-1, an E3 ubiquitin ligase that plays a key role in muscle protein degradation[13].

-

Bone Metabolism: Nitrogen-containing bisphosphonates, used to treat osteoporosis, inhibit the mevalonate pathway, leading to a depletion of GGPP in osteoclasts and impairing their function. Exogenous GGOH can prevent this inhibition, restoring osteoclast formation and activity, highlighting its importance in bone health[14].

-

Glucose Homeostasis and Inflammation: In animal models of obesity and diabetes, GGOH supplementation has been shown to improve glucose tolerance and insulin sensitivity. It may also exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines[2][15].

Quantitative Data

The following tables summarize key quantitative data from in vivo and in vitro studies on GGOH and related compounds.

Table 1: In Vivo Administration and Effects of this compound (GGOH)

| Parameter | Species/Model | Dose | Route | Observation | Reference |

| Muscle Atrophy | Mice (Denervation model) | 300 mg/kg bw/day | Intraoral | Rescued decrease in muscle fiber cross-sectional area; suppressed Atrogin-1 expression. | [13] |

| Glucose Homeostasis | Mice (High-fat diet) | 800 mg/kg diet | Oral (in diet) | Improved glucose tolerance and insulin sensitivity; reduced pro-inflammatory adipokines. | [2] |

| Bone Health | Mice (High-fat diet) | 400 mg/kg diet | Oral (in diet) | Increased trabecular number and decreased trabecular separation. | [7] |

| Mitochondrial Quality | Rats (Diabetic model) | 800 mg/kg diet | Oral (in diet) | Mitigated soleus muscle atrophy; improved markers of mitochondrial quality. | [4][15] |

| Subchronic Toxicity | Rats (Wistar) | 725 mg/kg bw/day | Gavage | Identified as the Lowest-Observed-Adverse-Effect Level (LOAEL) for local effects. | [9] |

Table 2: Pharmacokinetics and Tissue Distribution of GGOH-Related Compounds

| Compound | Species | Dose | Route | Cmax (Blood/Plasma) | Tissue Distribution | Reference |

| Geraniol | Mice (C57BL/6J) | 200 mg/kg | Oral | 0.05 µg/mL (Geraniol)~23.5 µg/mL (Geranic Acid) | Geranic Acid: Kidney > Liver = Lung > Brain | [12][16] |

| Geraniol | Rats | 50 mg/kg | IV | ~300 µg/mL (at end of infusion) | Detected in cerebrospinal fluid after oral administration. | [17] |

| Geranylgeranoic Acid (Endogenous) | Rats (Wistar) | N/A | N/A | N/A | Highest concentration in Liver (~1000 pmol/g), followed by Testis, Cerebrum, Cerebellum. | [10] |

| Geranylgeranoic Acid (from diet) | Humans | Turmeric tablets | Oral | Plasma levels significantly elevated 2-4 hours post-ingestion. | N/A | [18] |

Experimental Protocols

Animal Models for In Vivo GGOH Supplementation

-

Objective: To assess the effect of dietary GGOH on metabolic parameters in a diet-induced obesity model.

-

Acclimation: Animals are acclimated for one week upon arrival, housed in individual cages with a 12-hour light-dark cycle and controlled temperature (21±2°C)[15].

-

Dietary Intervention:

-

Mice are randomly assigned to different diet groups (n=12/group):

-

Diets and water are provided ad libitum for a period of 14 weeks. Body weight and food intake are monitored regularly.

-

-

Sample Collection and Analysis:

-

At the end of the study, animals are fasted for 4 hours and anesthetized with isoflurane[15].

-

Blood is collected via cardiac puncture for serum analysis of adipokines (e.g., resistin, leptin, IL-6) via ELISA.

-

Tissues such as liver, skeletal muscle (soleus, gastrocnemius), and bone (femur) are harvested for further analysis.

-

Skeletal muscle is analyzed for gene and protein expression of markers related to muscle atrophy (Atrogin-1) and mitochondrial health (e.g., PINK1, MFN2) using real-time PCR and Western blotting, respectively[13][15].

-

Bone microarchitecture is measured using micro-computed tomography (µCT)[2].

-

Quantification of Geranylgeranoic Acid (GGA) by LC-MS/MS

-

Objective: To quantify the concentration of GGA in biological or food matrices.

-

Lipid Extraction:

-

Homogenize approximately 1 g of the sample with 10 mL of methanol and let it stand overnight.

-

Add 20 mL of chloroform and vortex to extract total lipids.

-

Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant. Repeat the extraction process two more times.

-

Pool the extracts, evaporate to dryness under a nitrogen stream, and redissolve the lipid residue in 1 mL of ethanol[11].

-

-

LC-MS/MS Analysis:

-

System: Utilize a liquid chromatography system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)[11].

-

Column: A reverse-phase C18 column (e.g., Agilent Bond Elute C18) is typically used[11].

-

Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B) at a flow rate of 0.3 mL/min. A typical gradient might start at 74% A, ramp up to 100% A, hold, and then return to initial conditions[11].

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For GGA, the transition m/z 303 → 98 is monitored[10].

-

Quantification: Generate an external calibration curve using standard solutions of authentic GGA (e.g., in a concentration range of 0.15–2.5 pg per injection). Quantify GGA in samples by comparing the peak area to the standard curve[11].

-

Mandatory Visualizations

Diagram 1: Metabolic Fate of this compound (GGOH)

Caption: Anabolic and catabolic pathways of this compound (GGOH) in vivo.

Diagram 2: GGOH in the Mevalonate Pathway Context

Caption: GGOH's position within the mevalonate pathway and the site of statin action.

Diagram 3: General Workflow for an In Vivo GGOH Study

Caption: A generalized experimental workflow for studying the effects of GGOH in vivo.

References

- 1. Identification and characterization of this compound kinase and geranylgeranyl phosphate kinase from the Archaebacterium Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo CRISPR screening identifies geranylgeranyl diphosphate as a pancreatic cancer tumor growth dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. katalogi.uj.edu.pl [katalogi.uj.edu.pl]

- 7. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geranylgeranoic acid and the MAOB–CYP3A4 axis: a metabolic shift underlying age-related liver cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unequivocal evidence for endogenous geranylgeranoic acid biosynthesized from mevalonate in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of urinary and microsomal metabolites of geranylgeranylacetone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Geraniol and Its Metabolites in Mice After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Potential of the Compounds from Bixa orellana Purified Annatto Oil and Its Granules (Chronic®) against Dyslipidemia and Inflammatory Diseases: In Silico Studies with this compound and Tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Quantitative screening of geranylgeranoic acid in selected plant-based foods using LC/MS/MS [frontiersin.org]

Methodological & Application

Application Notes: Delivery of Geranylgeraniol in Cell Culture

Introduction

Geranylgeraniol (GGOH) is a 20-carbon isoprenoid alcohol that serves as a crucial intermediate in the mevalonate pathway.[1] Within the cell, it is converted to geranylgeranyl pyrophosphate (GGPP), an essential substrate for the post-translational modification of small GTPases (e.g., Rho, Rac), a process known as protein geranylgeranylation.[2] This modification is vital for the proper localization and function of these proteins, which regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and cytoskeletal organization.[3][4]

Due to its role in bypassing enzymatic inhibition by statins and bisphosphonates, GGOH is frequently used in cell culture experiments to rescue or study the effects of mevalonate pathway disruption.[2][5] However, GGOH is a lipophilic molecule with poor aqueous solubility, presenting a significant challenge for its effective and reproducible delivery to cells in aqueous culture media. These application notes provide detailed protocols and guidance for the successful delivery of this compound to a variety of cell lines.

Solubility and Stock Solution Preparation

Effective delivery begins with proper solubilization. This compound is practically insoluble in water and cell culture media but is soluble in organic solvents. Ethanol is the most commonly cited solvent for preparing GGOH stock solutions for cell culture applications.[3][6]

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | >25 mg/mL | [7] |

| Ethanol | 50 mg/mL (clear, colorless to light yellow solution) | [8] |

| DMSO | >10 mM in DMSO | [7] |

| In vivo Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [7] |

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution in ethanol.

Materials:

-

This compound (GGOH)

-

200-proof Ethanol (ACS grade or higher)

-

Sterile microcentrifuge tubes or glass vials

-

Pipettes and sterile tips

Procedure:

-

Weighing: Accurately weigh the desired amount of GGOH in a sterile container. The molecular weight of this compound is 290.48 g/mol . To prepare 1 mL of a 50 mM stock, you will need 14.52 mg of GGOH.

-

Solubilization: Add the appropriate volume of 200-proof ethanol to the GGOH. For example, add 1 mL of ethanol to 14.52 mg of GGOH.

-

Mixing: Vortex or sonicate the solution gently until the GGOH is completely dissolved.[7] The solution should be clear.[8]

-

Sterilization: While the high concentration of ethanol is sterilizing, it is good practice to sterile-filter the stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a sterile, amber-colored vial or a tube wrapped in foil to protect it from light.

-

Storage: Store the stock solution at -20°C for long-term use (up to 3 years in pure form) or at -80°C (up to 1 year in solvent).[7]

Delivery Methods and Working Concentrations

The most straightforward method for delivering GGOH is by diluting the organic stock solution directly into the cell culture medium. Advanced methods involving carriers can be used to improve solubility and reduce potential solvent toxicity, especially in sensitive cell types or serum-free conditions.

Method 1: Direct Delivery in Culture Medium

This is the most common delivery method. The final concentration of the organic solvent (e.g., ethanol) in the culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of solvent) must always be included in experiments.

Protocol 2: Direct Delivery of this compound to Cultured Cells

Procedure:

-

Thaw Stock: Thaw the GGOH stock solution at room temperature.

-

Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

-

Dilution: Directly pipette the required volume of the GGOH stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final GGOH concentration of 50 µM, add 10 µL of a 50 mM stock solution. This results in a final ethanol concentration of 0.1%.

-

Mixing: Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure dispersion and prevent precipitation of the lipophilic compound.

-

Cell Treatment: Remove the old medium from the cells and replace it with the GGOH-containing medium.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).[3]

Table 2: Examples of this compound Working Concentrations in Cell Culture

| Cell Line | Concentration(s) | Incubation Time | Observed Effect(s) | Reference |

| DU145 (Prostate Carcinoma) | 50-100 µmol/L | 24-48 h | Suppression of viability, G1 phase cell cycle arrest, induction of apoptosis. | [3] |

| Mesenchymal Stem Cells (MSCs) | 10-15 µM | 7 days | Rescued cell viability and proliferation from Zoledronic Acid-induced toxicity. | [4] |

| Daoy (Medulloblastoma) | 50 µM | 24-48 h | Restored cell viability after Simvastatin treatment. | [6][9] |

| MC3T3 (Osteoblast precursor) | 50 µM | 7-21 days | Rescued cell viability and upregulated osteogenic gene expression in the presence of Alendronate. | [10] |

| THP-1 (Monocytic Leukemia) | Not specified | 24 h | Reversed mevastatin-induced cytotoxicity and reduction in cell proliferation. | [2][11] |

| HuH-7 (Hepatoma) | 20 µmol/L | 8-16 h | Induced apoptosis, activation of caspases, loss of mitochondrial membrane potential. | [12] |

| C2C12 (Myoblasts) | 10-50 µM | 2 days | Rescued dexamethasone-induced muscle atrophy in vitro. | [13] |

Method 2: Carrier-Mediated Delivery

For applications requiring higher concentrations of GGOH, serum-free conditions, or for use with solvent-sensitive cells, carrier molecules can enhance solubility and delivery.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate lipophilic "guest" molecules like GGOH.[14][15] This complexation increases the aqueous solubility of the guest molecule. Beta-cyclodextrin (β-CD) and its derivatives are commonly used.[14]

-

Serum Albumin: Bovine Serum Albumin (BSA) is a common supplement in cell culture media that can bind and transport a wide variety of molecules, including fatty acids and other lipophilic compounds.[16] It can act as a carrier to improve the stability and delivery of GGOH, particularly in low-serum or serum-free media.

Key Experimental Protocols

Protocol 3: Cell Viability Assessment using MTT Assay

This is a common assay to quantify the cytotoxic or cytoprotective effects of GGOH treatment.

Materials:

-

Cells cultured in a 96-well plate

-

GGOH-containing medium and control medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader (absorbance at 490-570 nm)

Procedure:

-

Seed Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat Cells: Treat cells with various concentrations of GGOH and appropriate controls (untreated, vehicle control) as described in Protocol 2.

-

Incubate: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilize Crystals: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance on a plate reader. The absorbance is directly proportional to the number of viable cells.[4]

-

Analysis: Express cell viability as a percentage relative to the control-treated cells.

Visualizations: Pathways and Workflows

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in cell culture.

Caption: The Mevalonate Pathway and the role of supplemental GGOH.

Caption: Experimental workflow for direct delivery of GGOH to cells.

Caption: Mechanism of Cyclodextrin-mediated GGOH delivery.

References

- 1. xtendlife.com [xtendlife.com]

- 2. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Apoptosis | TargetMol [targetmol.com]

- 8. 香叶基香叶醇 ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Timing of this compound addition increases osteoblast activities under alendronate condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drjohnson.com [drjohnson.com]

- 13. Oral Administration of this compound Rescues Denervation-induced Muscle Atrophy via Suppression of Atrogin-1 | In Vivo [iv.iiarjournals.org]

- 14. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]